molecular formula C10H14O B14133874 1-(1-Methoxyethyl)-2-methylbenzene

1-(1-Methoxyethyl)-2-methylbenzene

Cat. No.: B14133874
M. Wt: 150.22 g/mol
InChI Key: LYVVVJPEYBNSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanol in the presence of a base, such as sodium hydroxide, to form the desired ether. Another method involves the reaction of benzyl alcohol with dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as copper(II) acetylacetonate can be used to facilitate the reaction between benzyl alcohol and methanol .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzaldehyde derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methoxyethyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Methoxyethyl)-2-methylbenzene exerts its effects involves interactions with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Methoxy-1-phenylethane
  • Methyl α-phenethyl ether
  • 1-Phenylethyl methyl ether

Comparison: 1-(1-Methoxyethyl)-2-methylbenzene is unique due to the presence of both a methoxyethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds. The presence of the methoxyethyl group also enhances its solubility in organic solvents, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(1-methoxyethyl)-2-methylbenzene

InChI

InChI=1S/C10H14O/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-3H3

InChI Key

LYVVVJPEYBNSFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)OC

Origin of Product

United States

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